molecular formula C21H18N4O2 B2989194 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-12-6

4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Cat. No.: B2989194
CAS No.: 863020-12-6
M. Wt: 358.401
InChI Key: AMEHQLWCLKSAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide ( 863020-12-6) is a high-purity chemical compound supplied for research purposes. With the molecular formula C 21 H 18 N 4 O 2 and a molecular weight of 358.39 g/mol, this benzamide derivative is characterized by its unique structure featuring an imidazo[1,2-a]pyrimidine moiety . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Research Applications and Scientific Value This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and oncology research . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery, particularly in the development of kinase inhibitors . Researchers are exploring such hybrids for their potential to modulate key cellular pathways involved in proliferation. The structural motif of fusing a benzene ring with a five-membered imidazole ring is a common pharmacophore in many bioactive compounds, known to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking . This makes this compound a valuable building block for researchers investigating new therapeutic agents, particularly in the field of anticancer research . Handling and Safety Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This material is for research use by qualified laboratory personnel only.

Properties

IUPAC Name

4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-27-18-9-7-15(8-10-18)20(26)23-17-6-3-5-16(13-17)19-14-25-12-4-11-22-21(25)24-19/h3-14H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEHQLWCLKSAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyrimidines . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting cyclization and bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-Ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Imidazo[1,2-a]pyrimidine vs. Pyrido[2,3-d]pyrimidinone (): A catalogued analog, 4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, replaces the imidazo[1,2-a]pyrimidine with a pyrido[2,3-d]pyrimidinone core. The latter introduces a ketone group, enhancing hydrogen-bond acceptor capacity but reducing aromatic conjugation. This modification may alter binding affinity in enzyme targets due to differences in electronic distribution .

Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-b]pyridazine (): The compound 3-[(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenyl]benzamide features a pyridazine ring instead of pyrimidine. Pyridazine’s reduced basicity and altered dipole moment could impact solubility and target interactions .

Substituent Effects

Ethoxy vs. Chloro Groups ():
In 2,4-dichloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, chloro substituents increase lipophilicity (ClogP ~3.5) compared to the ethoxy group (ClogP ~2.8). This enhances membrane permeability but may reduce aqueous solubility, a trade-off critical for bioavailability .

Ethoxy vs.

Functional Group Additions

Acrylamide vs. Benzamide (): Compound 3h (N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide) incorporates an acrylamide group, enabling covalent binding to cysteine residues in target proteins. In contrast, the benzamide in the target compound likely engages in reversible interactions, offering different pharmacological profiles .

Morpholine and Piperazine Moieties (): The morpholine group in and the methylpiperazine in enhance solubility via tertiary amine protonation at physiological pH.

Physicochemical and Pharmacological Profiles

Table 1. Key Properties of Selected Analogs

Compound Core Structure Substituents Molecular Weight ClogP Notable Features
Target Compound Imidazo[1,2-a]pyrimidine Ethoxy, benzamide ~407.4* ~2.8 Balanced lipophilicity, moderate solubility
Pyrido[2,3-d]pyrimidinone analog (CM628083) Pyrido[2,3-d]pyrimidinone Ethoxy, methyl ~421.4 ~3.1 Enhanced H-bonding, lower aromaticity
Dichloro analog (BV28030) Imidazo[1,2-a]pyridine 2,4-dichloro 382.2 ~3.5 High lipophilicity, poor solubility
Trifluoromethyl analog () Imidazo[1,2-a]pyridine CF3 ~428.3 ~3.3 Metabolic stability, electron-deficient
Acrylamide derivative (3h) Imidazo[1,2-a]pyrimidine Acrylamide, piperazine 562.6 ~2.5 Covalent binding, high solubility

*Estimated based on formula C21H18N4O2.

Biological Activity

4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This structure features an ethoxy group and an imidazo[1,2-a]pyrimidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound functions as an enzyme inhibitor and modulates receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit various kinases involved in cancer progression.
  • Receptor Modulation: It may affect signaling pathways related to cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. In vitro assays revealed that the compound exhibits significant cytotoxicity against several cancer cell lines.

Cell Line IC50 (µM)
HCT116 (Colon Cancer)0.64
KMS-12 BM (Multiple Myeloma)1.40
SNU16 (Gastric Cancer)0.77

These values indicate that the compound is particularly effective against HCT116 cells, suggesting its potential as a therapeutic agent in colon cancer treatment.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases:

Kinase IC50 (nM)
RET Kinase50
FGFR130.2
ERK1/220

These results highlight the compound's potential utility in targeting pathways critical for tumor growth and survival.

Case Studies

A notable case study involved the use of this compound in a murine model of colon cancer. The study found that treatment with this compound significantly reduced tumor size compared to control groups, suggesting effective antitumor activity in vivo.

Q & A

Q. What are the standard synthetic routes for preparing 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core via cyclization of precursors like amines and diketones. Subsequent functionalization includes coupling the benzamide moiety using reagents such as EDCI/HOBt or via Ullmann-type reactions. Characterization relies on 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, FT-IR, and LC-MS to confirm structural integrity .

Q. How is the purity and identity of this compound validated in academic research?

Purity is assessed via HPLC (≥95% threshold), while structural confirmation employs 1H-NMR^1 \text{H-NMR} (e.g., aromatic protons at δ 7.2–8.5 ppm) and 13C-NMR^{13}\text{C-NMR} (carbonyl signals near δ 165–170 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions .

Q. What solvent systems and reaction conditions optimize yields during synthesis?

Polar aprotic solvents (DMF, DMSO) under reflux (80–120°C) are common. Catalytic additives like acetic acid or TBHP (tert-butyl hydroperoxide) improve cyclization efficiency. For example, TBHP-mediated oxidative coupling achieves >90% yield in imidazo[1,2-a]pyrimidine formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR requires systematic modification of substituents (e.g., ethoxy group, imidazo[1,2-a]pyrimidine core) followed by biological assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial enzymes. Biological validation involves enzyme inhibition assays (IC50_{50} determination) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardizing protocols (e.g., fixed ATP concentrations in kinase assays) and using orthogonal assays (SPR vs. fluorescence polarization) enhance reproducibility. Meta-analyses of published IC50_{50} values can identify outliers .

Q. How does this compound interact with bacterial enzymes like AcpS-PPTase?

Biochemical assays using 32P ^{32}\text{P}-radiolabeled substrates track phosphopantetheinyl transferase activity. Crystallography (e.g., PDB deposition) reveals binding modes, while site-directed mutagenesis identifies critical residues (e.g., Lys83 in AcpS-PPTase) .

Q. What computational tools predict metabolic stability or toxicity?

ADMET predictors (e.g., SwissADME, ProTox-II) analyze logP, cytochrome P450 interactions, and hepatotoxicity. Molecular dynamics simulations (AMBER, GROMACS) assess stability in biological membranes .

Methodological Challenges

Q. How are reaction intermediates stabilized during multi-step synthesis?

Low-temperature quenching (-78°C) and inert atmospheres (N2_2/Ar) prevent oxidation. Protecting groups (e.g., Boc for amines) enhance intermediate stability. Real-time monitoring via TLC or inline IR spectroscopy minimizes side reactions .

Q. What strategies improve solubility for in vivo studies?

Co-solvents (PEG-400, Cremophor EL) or nanoformulation (liposomes, PLGA nanoparticles) enhance bioavailability. Salt formation (e.g., hydrochloride) or prodrug design (esterification of the ethoxy group) are alternatives .

Q. How can heterogeneous catalysis be applied to scale up synthesis sustainably?

Immobilized catalysts (e.g., Pd/CeO2_2) under microwave irradiation reduce reaction times. Flow chemistry systems enable continuous production with >80% yield and minimal waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.